5-acetyl-2-methyl-1H-imidazole-4-carboxamide
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Overview
Description
5-Acetyl-2-methyl-1H-imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-2-methyl-1H-imidazole-4-carboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of amido-nitriles with appropriate reagents to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel, which facilitates the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-2-methyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
5-Acetyl-2-methyl-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-acetyl-2-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
5-Aminoimidazole-4-carboxamide: An intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate.
4-Methyl-5-imidazolecarboxaldehyde: Another imidazole derivative with different functional groups.
Uniqueness: 5-Acetyl-2-methyl-1H-imidazole-4-carboxamide is unique due to its specific acetyl and carboxamide functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-Acetyl-2-methyl-1H-imidazole-4-carboxamide is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides an overview of its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound (CAS No. 1306607-10-2) features an imidazole ring substituted with an acetyl and a carboxamide group. Its molecular formula is C6H8N4O2, with a molecular weight of approximately 168.16 g/mol.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C6H8N4O2 |
Molecular Weight | 168.16 g/mol |
CAS Number | 1306607-10-2 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antibacterial Activity
A study evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, showing promising results with MIC values of 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Table: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 ± 3 |
A549 | 20 ± 5 |
HeLa | 25 ± 4 |
The compound's cytotoxicity is attributed to its ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
The proposed mechanism of action for this compound involves interaction with specific biological targets, including enzymes and receptors involved in cell proliferation and survival. Molecular docking studies suggest that the compound binds effectively to targets such as protein kinases, which play critical roles in cancer progression.
Research Findings and Future Directions
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity and reduce potential toxicity. Modifications to the imidazole ring or substitution patterns have been explored to improve potency and selectivity.
Future Research Directions:
- Structure-Activity Relationship (SAR) Studies: Further investigations into the SAR will help identify key functional groups responsible for biological activity.
- In Vivo Studies: Conducting animal models to assess therapeutic efficacy and safety profiles.
- Combination Therapies: Evaluating the potential of this compound in combination with existing antibiotics or chemotherapeutics to enhance overall efficacy.
Properties
CAS No. |
1306607-10-2 |
---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
4-acetyl-2-methyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C7H9N3O2/c1-3(11)5-6(7(8)12)10-4(2)9-5/h1-2H3,(H2,8,12)(H,9,10) |
InChI Key |
LLRRIULRWVSUBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)C(=O)N)C(=O)C |
Origin of Product |
United States |
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